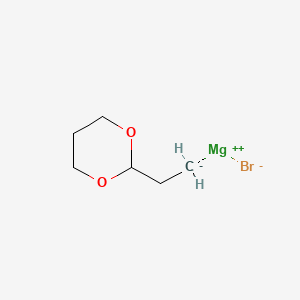
(1,3-Dioxan-2-ylethyl)magnesium bromide
描述
(1,3-Dioxan-2-ylethyl)magnesium bromide is an organic metallic compound . It is also known as 1,3-Dioxane - 2-ethyl- magnesium complex, [2- (1,3-Dioxan-2-yl)ethyl]magnesium bromide . It is a Grignard reagent, which are a class of organometallic compounds commonly used in organic synthesis .
Synthesis Analysis
Generally, this compound is prepared by reacting magnesium with the corresponding halide dissolved in anhydrous ether. The reaction temperature is controlled to be below room temperature. After the reaction is complete, the product is purified by filtration or distillation .Molecular Structure Analysis
The empirical formula of this compound is C6H11BrMgO2 . Its molecular weight is 219.36 . The InChI string isInChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q;;+1/p-1 . Chemical Reactions Analysis
This compound can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Physical And Chemical Properties Analysis
This compound is a 0.5M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.951 g/mL at 25 °C . It is stored at a temperature of 2-8°C .作用机制
Target of Action
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis. They are strong nucleophiles and bases, and their primary targets are electrophilic carbon atoms, particularly carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The compound interacts with its targets through a process known as Grignard reaction . In this reaction, the carbon-magnesium bond in the Grignard reagent behaves as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the generation of a variety of organic compounds .
Biochemical Pathways
The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of complex molecules from simpler precursors . It is involved in the synthesis of a wide range of biochemical compounds, including alcohols, carboxylic acids, and others . The downstream effects include the production of these compounds, which can serve as key intermediates in various biochemical pathways.
Pharmacokinetics
It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air . They are usually prepared and used in anhydrous, oxygen-free conditions to prevent decomposition .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Grignard reaction . This includes the preparation of enamides and the synthesis of trisubstituted allenes . It is also used in the synthesis of febrifugine based antimalarial drugs .
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions. The compound is sensitive to moisture and air, and it reacts violently with water . Therefore, it must be handled under anhydrous and oxygen-free conditions . The reaction temperature can be controlled below room temperature .
实验室实验的优点和局限性
(1,3-Dioxan-2-ylethyl)magnesium bromide is a versatile compound that can be used for a variety of purposes in scientific research. It is relatively easy to synthesize and can be used in a wide range of reaction conditions. However, this compound is highly reactive and can be difficult to handle. It requires careful handling and storage, and should only be used by trained professionals.
未来方向
There are several future directions for the use of (1,3-Dioxan-2-ylethyl)magnesium bromide in scientific research. One area of interest is the use of this compound in the synthesis of functional materials, such as polymers and nanoparticles. This compound can be used as a precursor for the synthesis of these materials, which have a wide range of applications in fields such as electronics, medicine, and energy. Another area of interest is the use of this compound in drug discovery. This compound can be used as a building block for designing new drugs with improved efficacy and reduced side effects. Finally, there is potential for the use of this compound in catalysis. This compound can be used as a catalyst for a variety of reactions, including cross-coupling reactions and polymerization reactions.
科学研究应用
(1,3-Dioxan-2-ylethyl)magnesium bromide is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize a variety of compounds, including alcohols, ketones, and esters. This compound is also used in drug discovery as a building block for designing new drugs. It has been used in the synthesis of anti-cancer and anti-inflammatory drugs. This compound is also used in material science as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.
安全和危害
生化分析
Biochemical Properties
(1,3-Dioxan-2-ylethyl)magnesium bromide plays a crucial role in biochemical reactions, primarily through its function as a strong nucleophile. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it can react with carbonyl-containing biomolecules, such as aldehydes and ketones, to form alcohols. This interaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
The effects of this compound on cells are significant due to its reactivity. It can influence cellular processes by modifying biomolecules within the cell. For example, it can alter cell signaling pathways by interacting with signaling molecules, potentially affecting gene expression and cellular metabolism. The compound’s ability to form new carbon-carbon bonds can lead to changes in the structure and function of cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It binds to electrophilic centers in biomolecules, such as carbonyl groups, leading to the formation of new bonds. This mechanism is fundamental in organic synthesis, allowing the creation of complex molecules from simpler precursors. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances its nucleophilicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is typically stable when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to moisture or air can lead to its degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can maintain its reactivity for extended periods when stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to tissues and potential disruption of cellular functions. Studies have indicated that there is a threshold beyond which the compound’s toxicity increases, necessitating careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in these pathways is crucial for the synthesis of complex organic molecules, which are essential for various biochemical processes. Its reactivity allows it to participate in multiple steps of metabolic pathways, influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is essential for its function in biochemical reactions, as it needs to reach the target sites where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound is present at the sites where it can participate in biochemical reactions. The compound’s ability to localize within cells enhances its effectiveness in organic synthesis .
属性
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-44-6, 78078-50-9 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,3-DIOXAN-2-YLETHYL)MAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




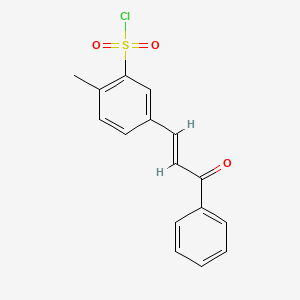

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3337658.png)
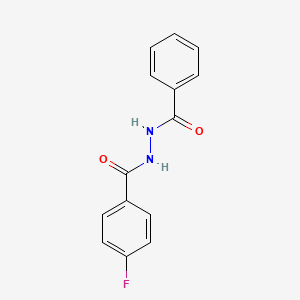
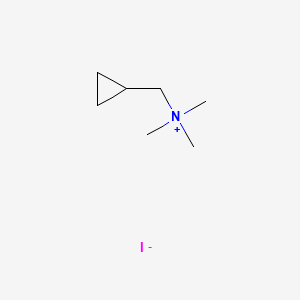
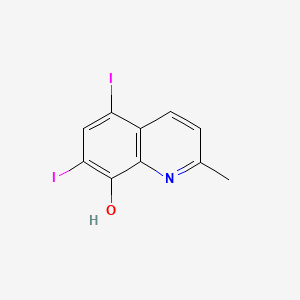
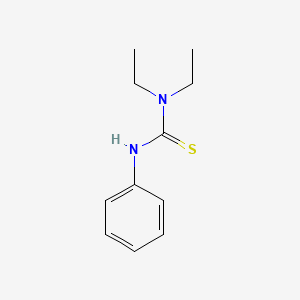
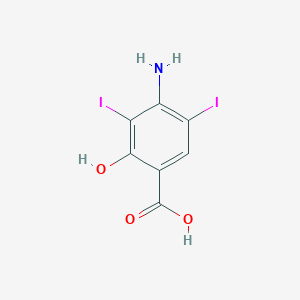


![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3337712.png)

![2-hydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2,2-diphenylacetohydrazide](/img/structure/B3337729.png)